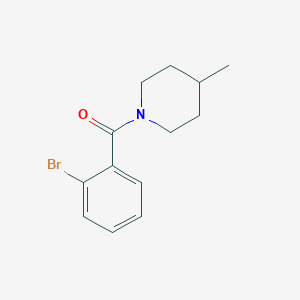

![molecular formula C16H24N2O5S2 B5516210 7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5516210.png)

7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to this one often involves multi-step chemical reactions that include the formation of tetrahydroisoquinoline cores, introduction of sulfonyl groups, and the addition of methoxymethyl and methylsulfonyl moieties. These processes require precise control of reaction conditions to ensure the desired specificity and yield. For instance, Grunewald et al. (2005) explored the synthesis of 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, demonstrating the complexity involved in incorporating sulfonyl groups into the tetrahydroisoquinoline framework (Grunewald, Romero, & Criscione, 2005).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a tetrahydroisoquinoline core, which is a bicyclic structure composed of a benzene ring fused to a heterocyclic ring containing nitrogen. The sulfonyl groups attached to this core significantly influence its chemical behavior, making it a crucial aspect of molecular structure analysis. The presence of methoxymethyl and methylsulfonyl groups further adds to the complexity, impacting the molecule's polarity, solubility, and potential interactions with biological molecules.

Chemical Reactions and Properties

Compounds within this category can undergo various chemical reactions, particularly those involving sulfonyl groups. These reactions can include sulfonation, reduction, and nucleophilic substitution, which are critical for modifying the compound's chemical properties for specific applications. The tetrahydroisoquinoline moiety also opens up avenues for cyclization reactions, which can lead to the formation of complex polycyclic structures.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are significantly influenced by the functional groups present. For instance, the sulfonyl groups tend to increase solubility in polar solvents, whereas the tetrahydroisoquinoline core might contribute to higher melting points due to the rigid bicyclic structure.

Chemical Properties Analysis

Chemically, the compound exhibits properties typical of sulfonyl-containing compounds and tetrahydroisoquinolines. The reactivity of the sulfonyl groups, especially towards nucleophilic substitution, is a key aspect. The tetrahydroisoquinoline part may engage in electrophilic substitution reactions at the aromatic ring and participate in redox reactions involving the nitrogen in the heterocyclic ring.

Applications De Recherche Scientifique

Enzyme Inhibition and Selectivity

Inhibition of Phenylethanolamine N-methyltransferase (PNMT)

This compound is a potent inhibitor of PNMT, an enzyme crucial in epinephrine synthesis. It shows high selectivity toward PNMT compared to alpha 2-adrenoceptor, making it significant for studies focused on neurotransmitter regulation and potentially, treatments for diseases like depression or Parkinson's (Grunewald et al., 1997).

Design of Potent and Selective Inhibitors

The modification of this compound leads to the development of derivatives with increased potency and selectivity for PNMT. This is critical for designing drugs targeting specific enzymes without affecting others, which is vital in reducing side effects (Grunewald et al., 2005).

Chemical Synthesis and Reactivity

Cycloaddition Reactions

The compound and its derivatives are utilized in the synthesis of various heterocyclic compounds. For instance, its reaction with pyridinium N-ylide is crucial in creating diverse structures, which can have pharmacological significance (Tominaga et al., 1992).

Binding and Molecular Modeling Studies

Understanding the binding characteristics of this compound with enzymes like PNMT aids in molecular modeling, which is essential in drug design. Studies on how its structure affects binding can lead to the development of more effective therapeutic agents (Grunewald et al., 2006).

Potential Pharmacological Applications

- Development of Blood-Brain Barrier Penetrating Inhibitors: Adjusting the lipophilicity of this compound leads to derivatives that can cross the blood-brain barrier, opening up possibilities for treating central nervous system disorders (Romero et al., 2004).

Reaction Mechanisms and Derivatives

Reaction Mechanisms with Isoquinoline Oxides

The compound’s reaction with isoquinoline oxides and understanding its mechanisms is valuable for synthesizing novel compounds with potential therapeutic properties (Takeuchi et al., 1992).

Generation of Quinoline Derivatives

It plays a role in the synthesis of quinoline derivatives, which are important in medicinal chemistry for their diverse biological activities (Ukrainets et al., 2014).

Propriétés

IUPAC Name |

7-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5S2/c1-23-12-15-4-3-8-18(15)25(21,22)16-6-5-13-7-9-17(24(2,19)20)11-14(13)10-16/h5-6,10,15H,3-4,7-9,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLOOVWJCOLYMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN1S(=O)(=O)C2=CC3=C(CCN(C3)S(=O)(=O)C)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-methyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5516137.png)

![6-acetyl-9-fluoro-6H-indolo[2,3-b]quinoxaline](/img/structure/B5516143.png)

![N-{2-[3-(4-chlorophenyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}acetamide](/img/structure/B5516148.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5516152.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516162.png)

![N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5516167.png)

![N-[(1S)-2-amino-2-oxo-1-phenylethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5516177.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B5516178.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-5-methyl-3-phenylisoxazole-4-carboxamide](/img/structure/B5516195.png)

![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5516203.png)

![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-{[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5516209.png)

![1-methyl-3-{2-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-1H-indole](/img/structure/B5516222.png)